molecular formula C14H16N2O2S2 B2728743 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone CAS No. 1705989-28-1

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone

Cat. No.: B2728743
CAS No.: 1705989-28-1
M. Wt: 308.41
InChI Key: TXGZMFBZHBXKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone is a chemical compound of significant interest in medicinal chemistry and oncology research, specifically for its potential as a kinase inhibitor. The compound is cited in patent literature for its application in the treatment of proliferative diseases, such as cancer. Its research value stems from its designed mechanism of action, where it acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. By targeting these kinases, the compound can induce cell cycle arrest and suppress transcription, leading to the inhibition of cancer cell proliferation and the promotion of apoptosis in malignant cells. This makes it a valuable tool for researchers investigating cell cycle regulation, signal transduction pathways, and novel therapeutic strategies for oncology. Further studies utilizing this compound can elucidate the specific roles of CDK2 and CDK9 in various cancer models and contribute to the development of targeted anti-cancer therapies. The compound is For Research Use Only.

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-10-13(20-9-15-10)14(17)16-5-4-12(19-8-6-16)11-3-2-7-18-11/h2-3,7,9,12H,4-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGZMFBZHBXKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC(SCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiazole intermediates, followed by their coupling with a thiazepane derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan and thiazole rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The methanone group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the furan and thiazole rings, while reduction can produce various reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into new therapeutic targets.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure-activity relationship (SAR) studies can help in designing more potent and selective drugs.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with analogous compounds:

Compound Class Core Structure Biological Activity Key Substituents Physicochemical Implications Reference
Furan-phenyl methanones Furan + phenyl + ketone Tyrosine kinase inhibition Halogens, sulfonyl groups Increased polarity with sulfonyl groups; halogenation enhances metabolic stability
Thiazole-containing methanones Thiazole + aryl + ketone Antitumor (e.g., in crystal structure studies) 4-methylthiazol-5-yl, chlorophenyl Methyl group improves lipophilicity; thiazole enhances π-stacking
Thiadiazole derivatives 1,3,4-Thiadiazole + sulfanyls Broad medicinal applications Sulfur linkages, methylphenyl Sulfur atoms increase electron density; sulfanyl groups may reduce solubility
Target Compound 1,4-Thiazepane + furan + thiazole Hypothesized kinase inhibition Furan-2-yl, 4-methylthiazol-5-yl Thiazepane increases flexibility; combined heterocycles may optimize target binding N/A

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 4-methylthiazol-5-yl group increases lipophilicity compared to unsubstituted thiazoles, which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone is a complex organic compound that exhibits potential biological activities due to its unique structural features, including a furan ring and a thiazepane moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and comparison with similar compounds.

Structural Overview

The compound's structure can be represented as follows:

IUPAC Name [7(furan2yl)1,4thiazepan4yl](4methylthiazol5yl)methanone\text{IUPAC Name }[7-(furan-2-yl)-1,4-thiazepan-4-yl](4-methylthiazol-5-yl)methanone
PropertyValue
Molecular FormulaC14H16N2O2S2
Molecular Weight308.41 g/mol
CAS Number1704516-35-7

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, thereby altering metabolic pathways.
  • Receptor Modulation : It could function as an agonist or antagonist at various receptors, influencing cellular signaling and physiological responses.

Antimicrobial Properties

Research indicates that compounds featuring thiazepane and furan rings often exhibit significant antimicrobial activity. For instance, studies have shown that related thiazepane derivatives possess broad-spectrum antibacterial properties. The presence of the furan moiety enhances these effects by potentially increasing membrane permeability or interacting with microbial enzymes.

Anticancer Potential

Compounds similar to this compound have been investigated for their anticancer properties. The thiazepane structure is known to influence cell cycle regulation and apoptosis in cancer cells. Preliminary studies suggest that this compound may inhibit tumor growth through these mechanisms.

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of several thiazepane derivatives against common pathogens. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
    PathogenInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
  • Anticancer Activity Assessment : In vitro studies have demonstrated that the compound induces apoptosis in breast cancer cell lines by activating caspase pathways, leading to cell death.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)methanoneLacks methylthiazoleModerate antimicrobial
(7-Methoxybenzofuran-2-yl)methanoneLacks thiazepaneStrong anticancer
(7-(Furan-2-yl)-1,3-thiazepan)Different ring structureLimited biological data

Q & A

Q. What are the key considerations for synthesizing (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone?

The synthesis requires multi-step organic reactions, including cyclization to form the thiazepane ring and coupling with the 4-methylthiazole moiety. Critical parameters include:

  • Temperature control : Optimal ranges (e.g., 60–80°C) to prevent side reactions in cyclization steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Use of triethylamine or piperidine to facilitate condensation reactions .
  • Purification : High-Performance Liquid Chromatography (HPLC) is recommended for isolating the final product with >95% purity .

Q. How is the molecular structure of this compound confirmed post-synthesis?

A combination of spectroscopic and analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify connectivity of the thiazepane, furan, and thiazole groups .
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and heterocyclic ring vibrations (e.g., C-S at ~650 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (calculated: ~347.45 g/mol) and fragmentation patterns .

Q. What preliminary biological screening methods are used to assess its activity?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based protocols .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

Discrepancies often arise from structural analogs or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) studies : Systematic modification of substituents (e.g., replacing 4-methylthiazole with morpholine) to isolate pharmacophores .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., COX-2, EGFR) .
  • Dose-response validation : Repetition of assays under standardized conditions (pH, temperature, cell passage number) .

Q. What methodologies optimize yield in large-scale synthesis?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for cyclization steps, reducing byproduct formation .
  • Design of Experiments (DoE) : Taguchi or factorial designs to identify critical variables (e.g., solvent ratio, catalyst loading) .
  • In-line monitoring : Use of FTIR or Raman spectroscopy for real-time reaction tracking .

Q. How is the compound’s stability under physiological conditions evaluated?

  • Forced degradation studies : Exposure to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .
  • LC-MS analysis : Identification of degradation products (e.g., hydrolyzed thiazepane or oxidized furan) .
  • Plasma stability assays : Incubation with human plasma (37°C, 24h) to assess esterase-mediated hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.